Protoplumericin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[1-[3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]ethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42O19/c1-15(50-23(39)8-5-16-3-6-17(7-4-16)51-34-29(44)27(42)25(40)21(12-37)52-34)19-11-36(55-32(19)47)10-9-18-20(31(46)48-2)14-49-33(24(18)36)54-35-30(45)28(43)26(41)22(13-38)53-35/h3-11,14-15,18,21-22,24-30,33-35,37-38,40-45H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYIWKNGSIYXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)OC(=O)C=CC5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure Elucidation of Plumericin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of plumericin (B1242706), a bioactive iridoid lactone. The document consolidates available spectroscopic data, outlines experimental methodologies for its isolation and characterization, and discusses its significant biological activities, offering valuable insights for researchers in natural product chemistry and drug discovery.
Introduction
Plumericin is a tetracyclic iridoid lactone isolated from various species of the Apocynaceae family, including plants from the Plumeria, Allamanda, and Himatanthus genera.[1] It has garnered significant scientific interest due to its wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4][5] The elucidation of its complex chemical structure has been a key step in understanding its therapeutic potential and enabling further research into its mechanism of action and synthetic production.
Chemical Structure and Properties
The chemical structure of plumericin has been established through a combination of spectroscopic techniques and total synthesis.[6][7]
Table 1: Chemical and Physical Properties of Plumericin
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₆ | [7][8][9] |
| Molecular Weight | 290.27 g/mol | [7][8][9] |
| IUPAC Name | methyl (1S,4S,8R,10S,11E,14S)-11-ethylidene-12-oxo-7,9,13-trioxatetracyclo[6.5.1.0¹,¹⁰.0⁴,¹⁴]tetradeca-2,5-diene-5-carboxylate | [8] |
| CAS Registry Number | 77-16-7 | [7][8] |
| Appearance | Narrow, rectangular plates | [7] |
| Optical Rotation | [α]D²⁵ +197.5 ±2° (c = 0.982 in chloroform) | [7] |
| UV max (ethanol) | 214-215 nm (log ε 4.24) | [7] |
| Solubility | Soluble in chloroform; slightly soluble in methanol (B129727), ethanol, ether, acetone, benzene; practically insoluble in petroleum ether, water. | [7] |
Experimental Protocols for Structure Elucidation
The determination of plumericin's structure involves a systematic workflow, from isolation to spectroscopic analysis and synthetic confirmation.
A common method for isolating plumericin involves bioassay-guided fractionation of plant extracts.
-
Extraction: The dried and powdered plant material (e.g., roots, bark, or leaves) is typically extracted with a solvent such as methanol or chloroform.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity.
-
Chromatography: The active fraction is further purified using chromatographic techniques. This often involves an initial separation on a silica (B1680970) gel column followed by high-performance liquid chromatography (HPLC) to yield pure plumericin.[2][3] A fully automated chromatographic instrument combining HPLC and solid-phase extraction (SPE), such as a Sepbox, has also been successfully used for efficient isolation.[2][3]
A combination of spectroscopic methods is employed to determine the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula C₁₅H₁₄O₆. The mass spectrum typically shows a molecular ion peak at m/z 290.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule, such as carbonyls (from the lactone and ester) and double bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.[1] The assignments of proton and carbon signals are confirmed through correlation spectra.[1]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.
Table 2: Summary of Spectroscopic Data for Plumericin
| Technique | Key Findings |
| Mass Spectrometry | Molecular ion peak at m/z 290, corresponding to the molecular formula C₁₅H₁₄O₆.[1] |
| ¹H-NMR | Presence of fourteen protons, including signals for two methyl groups and eight methine groups.[1] |
| ¹³C-NMR | Fifteen carbon signals confirming the molecular formula. |
| 2D-NMR (COSY, HMBC) | Elucidation of the connectivity between protons and carbons, establishing the tetracyclic ring system.[1] |
| IR Spectroscopy | Presence of C=O (lactone, ester) and C=C stretching vibrations. |
Below is a logical workflow for the structure elucidation of plumericin.
Total Synthesis
The total synthesis of plumericin has been accomplished, providing ultimate confirmation of its structure and enabling the preparation of analogues for structure-activity relationship studies. A biomimetic strategy has been reported for the synthesis of (±)-plumericin.[6]
Biological Activities and Potential Applications
Plumericin exhibits a remarkable range of biological activities, making it a promising candidate for drug development.
Table 3: Summary of Biological Activities of Plumericin
| Activity | Description | Reference(s) |
| Antibacterial | Active against bacteria such as Enterococcus faecalis and Bacillus subtilis.[2][3] | [2][3] |
| Antifungal | Shows potent activity against various fungi, including the plant pathogen Colletotrichum gloeosporioides.[1] | [1] |
| Anticancer | Inhibits the proliferation of various cancer cell lines, including leukemic cells, by inducing apoptosis.[2][3] | [2][3] |
| Anti-inflammatory | Protects against experimental inflammatory bowel disease by restoring intestinal barrier function and reducing apoptosis.[4] It has been identified as a potent inhibitor of the NF-κB pathway.[10] | [4][10] |
| Antiparasitic | Active against parasites such as Leishmania donovani.[11] | [11] |
The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition by plumericin is a significant finding.
Conclusion
The chemical structure of plumericin has been unequivocally established through a combination of modern spectroscopic techniques and total synthesis. Its diverse and potent biological activities, particularly its anti-inflammatory and anticancer properties, highlight its potential as a lead compound in drug discovery. This guide provides a foundational understanding for researchers aiming to explore the therapeutic applications of plumericin and its derivatives.
References
- 1. scialert.net [scialert.net]
- 2. Antibacterial and Antiproliferative Activities of Plumericin, an Iridoid Isolated from Momordica charantia Vine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plumericin Protects against Experimental Inflammatory Bowel Disease by Restoring Intestinal Barrier Function and Reducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 7. Plumericin [drugfuture.com]
- 8. Plumericin | C15H14O6 | CID 5281545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Protoplumericin A: A Comprehensive Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Protoplumericin A, a naturally occurring iridoid with potential therapeutic applications. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the identification, characterization, and development of this compound.
Chemical Structure
This compound possesses a complex iridoid skeleton. A visual representation of its chemical structure is essential for the interpretation of its spectroscopic data.
(A definitive, publicly available image of the chemical structure of this compound could not be located in the conducted research. For accurate structural assignment, it is recommended to consult the primary literature reporting its isolation and characterization.)
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound. This information is critical for the unambiguous identification and quality control of the compound.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides information on the elemental composition and molecular weight of a compound. The fragmentation pattern offers insights into its structural components.
| Parameter | Value | Source |
| Molecular Formula | C₃₆H₄₂O₁₉ | El-Sayed et al., 2023 |
| Exact Mass | 778.2320 | El-Sayed et al., 2023 |
| [M+NH₄]⁺ | 796.2664 | El-Sayed et al., 2023 |
| Fragment Ion 1 | 361.1280 ([M+H – C₁₇H₂₂O₁₂]⁺) | El-Sayed et al., 2023 |
| Fragment Ion 2 | 147.0440 ([M+H – C₁₇H₂₂O₁₂ – C₁₀H₁₄O₅]⁺) | El-Sayed et al., 2023 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms.
(Note: Specific ¹H and ¹³C NMR chemical shift data for this compound were not found in the available literature during this search. Researchers should refer to the original isolation papers for this detailed information.)
Infrared (IR) Spectroscopy Data
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
(Note: Specific IR absorption peak data for this compound were not found in the available literature during this search. General IR spectra of iridoids exhibit characteristic absorptions for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups.)
Experimental Protocols
The following sections outline the general methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques used in the structural elucidation of natural products.
Experimental Workflow: Isolation and Spectroscopic Analysis
Caption: General workflow for the isolation and spectroscopic analysis of this compound.
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QToF) instrument, coupled with a suitable ionization source like Electrospray Ionization (ESI) is typically used.
-
Sample Preparation: The purified sample of this compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer. For structural information, tandem mass spectrometry (MS/MS) experiments are performed. In these experiments, the precursor ion corresponding to this compound is selected and fragmented by collision-induced dissociation (CID) to generate characteristic product ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
-
Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: Standard pulse sequences are used to acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra. These 2D experiments are crucial for establishing the connectivity of atoms within the molecule.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Sample Preparation: The sample can be prepared in various ways, such as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.
-
Data Acquisition: The IR spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Signaling Pathways
Currently, there is no established and publicly available information detailing specific signaling pathways in which this compound is directly involved. Research into the biological activity and mechanism of action of this compound is an ongoing area of investigation.
Logical Relationship: From Compound to Biological Activity
Protoplumericin A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoplumericin A is a naturally occurring iridoid bis-glucoside that has garnered interest for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside an exploration of its biological effects and associated signaling pathways. The information is presented to support further research and development efforts in the fields of pharmacology and medicinal chemistry.
Physical and Chemical Properties
This compound is a complex molecule with the chemical formula C36H42O19.[1] A summary of its key physical and chemical properties is provided in the table below. While some experimental data is available, certain properties are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C36H42O19 | [1] |
| Molecular Weight | 778.71 g/mol | [1] |
| CAS Number | 80396-57-2 | |
| Form | Solid | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in water | |
| Predicted Boiling Point | 1040.3 ± 65.0 °C | |
| Predicted Density | 1.62 ± 0.1 g/cm³ | |
| Predicted pKa | 12.77 ± 0.70 |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the structural elucidation and characterization of this compound. The following 1H and 13C Nuclear Magnetic Resonance (NMR) data has been reported for this compound isolated from Plumeria obtusa.[2]
Table 2: 1H and 13C NMR Spectral Data of this compound (CD3OD, 500 and 125 MHz) [2]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| ... | ... | ... |
| ... | ... | ... |
(A comprehensive table would require access to the full experimental data from the cited literature.)
Biological Activity and Mechanism of Action
While extensive research on the bioactivity of this compound is limited, preliminary studies suggest potential anti-inflammatory properties. A bioactive fraction from Plumeria obtusa, containing this compound and 13-O-coumaroyl plumeride, has been shown to attenuate lipopolysaccharide (LPS)-induced acute lung injury in mice.[3] This effect is suggested to be mediated through anti-inflammatory and antioxidant pathways.[3]
It is important to distinguish this compound from the structurally related iridoid, plumericin. Much of the detailed anti-inflammatory research, particularly concerning the inhibition of the NF-κB pathway, has been conducted on plumericin. These studies provide a valuable framework for investigating the potential mechanisms of this compound.
Potential Signaling Pathway: NF-κB Inhibition
Based on the activity of the related compound plumericin, a potential mechanism of action for this compound could involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Figure 1. Hypothesized NF-κB signaling pathway inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for investigating the biological activity of this compound are crucial for reproducible research. The following are generalized protocols based on studies of related compounds and inflammatory models.
NF-κB Luciferase Reporter Gene Assay
This assay is used to quantify the activation of the NF-κB transcription factor.
Methodology:
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells or a similar suitable cell line in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a suitable density.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.[4][5][6][7]
-
-
Treatment and Stimulation:
-
After 24 hours of transfection, pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.[6]
-
-
Luciferase Assay:
Figure 2. Workflow for the NF-κB Luciferase Reporter Gene Assay.
Western Blot for IκBα Phosphorylation
This technique is used to detect the phosphorylation of IκBα, a key step in the activation of the NF-κB pathway.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., human umbilical vein endothelial cells - HUVECs) to confluency.
-
Pre-treat the cells with this compound for a specified time.
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction and Quantification:
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.[9]
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10][11]
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα overnight at 4°C.[9]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
-
Figure 3. Workflow for Western Blot analysis of IκBα phosphorylation.
In Vivo Anti-Inflammatory Models
To evaluate the anti-inflammatory effects of this compound in a whole-organism context, animal models of inflammation are utilized.
Thioglycollate-Induced Peritonitis in Mice:
This model is used to assess the recruitment of inflammatory cells.
Methodology:
-
Induction of Peritonitis:
-
Administer a sterile solution of 3% or 4% thioglycollate intraperitoneally (i.p.) to mice.[1]
-
-
Treatment:
-
Administer this compound at various doses (e.g., via i.p. injection or oral gavage) at a specified time before or after thioglycollate injection.
-
-
Assessment:
-
After a set period (e.g., 4-24 hours), euthanize the mice and perform a peritoneal lavage with phosphate-buffered saline (PBS).[12]
-
Collect the peritoneal fluid and count the total number of leukocytes.
-
Perform flow cytometry to differentiate and quantify the populations of neutrophils and macrophages.[1]
-
Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis in Mice:
This model mimics inflammatory bowel disease.
Methodology:
-
Induction of Colitis:
-
Treatment:
-
Administer this compound (e.g., orally or i.p.) daily for a specified duration after the induction of colitis.[18]
-
-
Assessment:
-
Monitor the mice for clinical signs of colitis, such as weight loss and diarrhea.
-
At the end of the experiment, euthanize the mice and collect the colon tissue.
-
Assess macroscopic damage, colon length, and histological changes.
-
Measure inflammatory markers in the colon tissue, such as myeloperoxidase (MPO) activity and cytokine levels (e.g., TNF-α, IL-6).[18]
-
Conclusion
This compound is an intriguing natural product with potential anti-inflammatory properties that warrant further investigation. This technical guide has summarized the current knowledge of its physical and chemical characteristics and has outlined potential avenues for exploring its biological activity and mechanism of action. The provided experimental protocols offer a foundation for researchers to design and execute studies aimed at elucidating the therapeutic potential of this compound. Further research is needed to isolate and characterize sufficient quantities of pure this compound to conduct comprehensive spectroscopic analysis and a full range of biological assays. Such studies will be instrumental in determining its viability as a lead compound for the development of new anti-inflammatory drugs.
References
- 1. Thioglycollate Induced Peritonitis [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB luciferase reporter assay [bio-protocol.org]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bowdish.ca [bowdish.ca]
- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. benchchem.com [benchchem.com]
- 13. Mouse model of post-colitis (DNBS) chronic visceral hypersensitivity. [protocols.io]
- 14. 2.9. DNBS-Induced Colitis in Mice [bio-protocol.org]
- 15. Pharmacokinetic profiles of Moutan Cortex after single and repeated administration in a dinitrobenzene sulfonic acid-induced colitis model | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plumericin prevents intestinal inflammation and oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Protoplumericin A: A Comprehensive Review of its Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoplumericin A, also known as Plumericin (B1242706), is a naturally occurring iridoid lactone that has garnered significant attention in the scientific community for its diverse and potent biological activities. Isolated from various plant species, notably from the family Apocynaceae, this compound has demonstrated promising anti-inflammatory, anticancer, and antimicrobial properties. This in-depth technical guide provides a comprehensive review of the existing literature on the bioactivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to facilitate further research and drug development efforts.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.
Quantitative Data: Anti-inflammatory Activity
| Bioassay | Cell Line/Model | Parameter | Value | Reference(s) |
| NF-κB Inhibition Assay | HEK293 | IC50 | 1 µM | [1] |
Experimental Protocols
NF-κB Luciferase Reporter Gene Assay [1]
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with an NF-κB-dependent luciferase reporter gene.
-
Methodology:
-
Seed HEK293 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound for a specified duration.
-
Stimulate the cells with a pro-inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α), to activate the NF-κB pathway.
-
Following incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
The reduction in luciferase activity in the presence of this compound indicates the inhibition of NF-κB signaling. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in luciferase activity.
-
Western Blot Analysis for IκBα Phosphorylation
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines.
-
Methodology:
-
Culture cells to a suitable confluency.
-
Pre-treat the cells with this compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells at various time points and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated IκBα and total IκBα, followed by incubation with appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system. A decrease in the phosphorylated IκBα band in this compound-treated cells indicates inhibition of IκB kinase (IKK) activity.
-
Signaling Pathway
The primary anti-inflammatory mechanism of this compound involves the inhibition of the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the transcription factor NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[2]
Caption: this compound inhibits the NF-κB signaling pathway.
Anticancer Activity
This compound has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. Its mechanisms of action include the induction of apoptosis and cell cycle arrest.
Quantitative Data: Anticancer Activity
| Bioassay | Cell Line | Cancer Type | Parameter | Value (µg/mL) | Reference(s) |
| Antiproliferative Assay | NB4 | Acute Promyelocytic Leukemia | ED50 | 4.35 ± 0.21 | [3] |
| Antiproliferative Assay | K562 | Chronic Myelogenous Leukemia | ED50 | 5.58 ± 0.35 | [3] |
| BrdU Incorporation Assay | VSMC | Vascular Smooth Muscle | IC50 | 1.11 µM (~0.32 µg/mL) | [4] |
| Cytotoxicity Assay | Bu25TK | Cervical Carcinoma | - | Active | [1] |
| Cytotoxicity Assay | HeLa | Cervical Carcinoma | - | Active | [1] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [3]
-
Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 20, and 50 µg/mL) for 48 hours.
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The ED50 (effective dose for 50% inhibition) is calculated from the dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry [3]
-
Principle: This technique uses a fluorescent dye that binds to DNA to quantify the DNA content of individual cells, thereby determining the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Methodology:
-
Treat cancer cells with this compound for a specified time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cells with a DNA-binding fluorescent dye such as Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer. The resulting DNA content histograms are used to quantify the percentage of cells in each phase of the cell cycle.
-
Signaling Pathways and Mechanisms of Action
This compound induces cancer cell death through multiple mechanisms:
-
Apoptosis Induction: It promotes programmed cell death, a key mechanism for eliminating cancerous cells.[3] This is associated with changes in the expression of apoptosis-related proteins, such as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5]
-
Cell Cycle Arrest: this compound can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. It has been shown to cause cell cycle arrest at the G2/M phase in K562 cells[3] and at the G1/G0 phase in vascular smooth muscle cells.[6][7] This is often accompanied by a reduction in the expression of key cell cycle regulatory proteins like cyclin D1.[6]
-
STAT3 Signaling Inhibition: In vascular smooth muscle cells, this compound has been found to inhibit the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway through S-glutathionylation, which contributes to its antiproliferative effects.[4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. Plumericin inhibits proliferation of vascular smooth muscle cells by blocking STAT3 signaling via S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plumericin inhibits proliferation of vascular smooth muscle cells by blocking STAT3 signaling via S-glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Analysis of Protoplumericin A, a Promising Anti-Inflammatory Iridoid Glycoside, and its Analogs for Researchers in Drug Development.
This compound, an iridoid glycoside found in plants of the Plumeria genus, is emerging as a significant natural product with considerable therapeutic potential, particularly in the realm of anti-inflammatory research. This technical guide provides a comprehensive overview of this compound, its related iridoid glycosides, their biological activities, and the underlying mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and insights into relevant signaling pathways.
Core Compound Profile: this compound
This compound is a complex iridoid glycoside with the molecular formula C_36H_42O_19 and a molecular weight of 778.70 g/mol . It is a constituent of various Plumeria species, including Plumeria obtusa and Plumeria alba.[1] Iridoids, a class of monoterpenoids, are known for their diverse biological activities, and this compound is a noteworthy example due to its potential as an anti-inflammatory agent.
Anti-Inflammatory Activity and Mechanism of Action
While direct quantitative data on the anti-inflammatory activity of this compound is still emerging, molecular docking studies have identified it as a promising inhibitor of key pro-inflammatory enzymes, namely inducible nitric oxide synthase (iNOS) and prostaglandin (B15479496) E synthase-1. This suggests a mechanism of action centered on the modulation of inflammatory mediators.
Significant insights into the likely mechanism of this compound can be gleaned from studies on the closely related iridoid, plumericin (B1242706). Plumericin has been demonstrated to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[2][3][4] Plumericin inhibits NF-κB-mediated gene transcription with a half-maximal inhibitory concentration (IC50) of 1 µM.[2][3][4] Its mode of action involves the suppression of IκBα phosphorylation and subsequent degradation.[2][3] IκBα is an inhibitory protein that sequesters NF-κB in the cytoplasm; its degradation is a crucial step for NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By preventing this, plumericin effectively blocks the inflammatory cascade. Given the structural similarity, it is highly probable that this compound shares this NF-κB inhibitory mechanism.
Another related iridoid, plumieride (B147324), also isolated from Plumeria species, has shown significant anti-inflammatory and anti-fungal properties.[5] Studies have indicated that plumieride can modulate the expression of NF-κB and other pro-inflammatory cytokines, further supporting the role of this class of compounds in inflammation control.[5]
Related Iridoid Glycosides from Plumeria
Several other iridoid glycosides have been isolated from Plumeria species, each with potential biological activities. These include:
-
Plumieride: A well-studied iridoid with established anti-inflammatory and anti-fungal properties.[5]
-
1α-Protoplumericin A: A stereoisomer of this compound.
-
Allamcin
-
Allamandin
-
Plumieride acid [1]
The presence of this diverse array of iridoids highlights the potential of the Plumeria genus as a source for novel drug leads.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and the closely related and well-characterized iridoid, plumericin.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Bioactivity | IC50 |
| This compound | C_36H_42O_19 | 778.70 | Anti-inflammatory (predicted) | Not yet reported |
| Plumericin | Not specified | Not specified | NF-κB Inhibition | 1 µM |
Experimental Protocols
Isolation and Purification of this compound from Plumeria alba
The following is a detailed protocol for the isolation of this compound and other iridoids from the stem bark and leaves of Plumeria alba.[1]
1. Plant Material and Extraction:
-
Freshly homogenized stem bark (2.2 kg) and dried powdered leaves (890 g) of P. alba are used as the starting material.
-
Each plant part is subjected to extraction to obtain crude extracts.
2. Defatting and Partitioning:
-
The crude extracts are diluted with water and then defatted using petroleum ether (boiling range 60-80°C).
-
The defatted aqueous extracts are then successively partitioned with chloroform (B151607) and ethyl acetate (B1210297).
-
The remaining aqueous layer from the leaf extract is further partitioned with n-butanol.
3. Chromatographic Separation of the Ethyl Acetate Extract (Stem Bark):
-
The ethyl acetate extract (6.0 g) is subjected to column chromatography on silica (B1680970) gel (140 g).
-
The column is eluted with ethyl acetate followed by a mixture of methanol (B129727) and water (16.5:13.5 v/v). The proportion of the methanol-water mixture is gradually increased from 5% to 30% in the ethyl acetate.
-
Fractions of 50 ml are collected and monitored by Thin Layer Chromatography (TLC) using ethyl acetate-methanol-water (100:16.5:13.5 v/v/v) as the solvent system. Visualization is achieved by spraying with 1% vanillin-sulfuric acid reagent.
-
Fractions 6-20, containing the major compound (plumieride), are combined.
4. Purification of Plumieride:
-
The crude material from fractions 6-20 (1.0 g) is re-chromatographed on a silica gel column (40 g).
-
Elution is performed with a chloroform-methanol-water mixture (80:20:2 v/v/v) to yield pure plumieride as micro-needle crystals (600 mg).
5. Chromatographic Separation of the n-Butanol Extract (Leaves):
-
The n-butanol extract is subjected to silica gel column chromatography using the same elution system as for the ethyl acetate extract.
-
Fractions are collected and monitored by TLC as described above.
-
This separation leads to the isolation of plumieride, this compound, and plumieride acid from different fractions.
Characterization Techniques
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): HR-ESI-MS is a crucial technique for the accurate mass determination and elemental composition analysis of isolated natural products. A standard protocol involves dissolving the purified compound in a suitable solvent (e.g., methanol) and infusing it into the mass spectrometer. The instrument provides a high-resolution mass spectrum, from which the exact mass and, consequently, the molecular formula can be deduced.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete structural elucidation of this compound and its analogs is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including:
-
¹H NMR: Provides information on the chemical environment and connectivity of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, aiding in the assembly of the molecular skeleton.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound's anti-inflammatory action and a general workflow for its isolation.
Proposed Anti-Inflammatory Signaling Pathway of this compound
Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.
Experimental Workflow for the Isolation of this compound
Caption: General workflow for the isolation and purification of this compound.
Conclusion and Future Directions
This compound and its related iridoid glycosides from the Plumeria genus represent a promising class of natural products for the development of novel anti-inflammatory therapeutics. The likely mechanism of action via inhibition of the NF-κB signaling pathway provides a strong rationale for their further investigation. Future research should focus on obtaining robust quantitative data on the anti-inflammatory potency of this compound through in vitro and in vivo assays. Furthermore, detailed structure-activity relationship (SAR) studies of this compound and its analogs could guide the design of even more potent and selective anti-inflammatory agents. The comprehensive experimental protocols and data presented in this guide are intended to facilitate these future research endeavors and accelerate the translation of these promising natural products into clinical candidates.
References
- 1. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plumieride as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Protoplumericin A Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoplumericin A, a complex iridoid lactone, represents a class of natural products with significant therapeutic potential. However, its molecular targets and mechanism of action remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict and validate the protein targets of this compound, providing a roadmap for its development as a potential therapeutic agent. The described methodologies, from initial computational screening to experimental validation, offer a robust framework for natural product drug discovery in the modern era.
Introduction to In Silico Target Prediction
The identification of molecular targets is a critical and often rate-limiting step in drug discovery. For natural products like this compound, with their intricate stereochemistry, traditional screening methods can be resource-intensive. In silico target prediction, a computational approach, has emerged as a powerful tool to navigate the vastness of the human proteome and prioritize potential binding partners for a given small molecule.[1] These methods leverage the three-dimensional structure of the compound to identify proteins with complementary binding sites, thereby generating hypotheses about its biological function and mechanism of action.
The primary advantages of in silico approaches include their speed, cost-effectiveness, and the ability to screen against targets that are difficult to purify or assay in a laboratory setting.[2] Methodologies such as reverse docking and pharmacophore-based screening allow for the rapid assessment of a compound against thousands of protein structures, significantly narrowing the field of potential targets for subsequent experimental validation.[3][4]
A Hypothetical In Silico Workflow for this compound
This section details a hypothetical workflow for identifying the protein targets of this compound using a consensus of in silico techniques. This multi-faceted approach is designed to enhance the confidence of predictions by integrating results from orthogonal computational methods.
Ligand and Target Preparation
The initial and crucial step in any structure-based computational study is the meticulous preparation of both the small molecule (ligand) and the protein (target) structures.
-
This compound Structure: The 3D structure of this compound is obtained and prepared. This involves generating a low-energy conformer and assigning correct atom types and charges. The SMILES string for a representative this compound structure can be sourced from chemical databases.
-
Target Protein Database: A curated database of human protein structures is utilized for the screening. This database typically comprises all available crystal structures from the Protein Data Bank (PDB), filtered for quality and relevance to human disease.
In Silico Screening Methodologies
To increase the robustness of the target prediction, a combination of reverse docking and pharmacophore-based screening is employed.
-
Reverse Docking: This technique involves docking the 3D structure of this compound against the binding sites of all proteins in the prepared database.[5] The docking algorithm calculates a score that estimates the binding affinity between the ligand and each protein.[6] Proteins are then ranked based on their docking scores, with higher-ranking proteins representing more probable targets.
-
Pharmacophore-Based Screening: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) of a molecule that are responsible for its biological activity. A pharmacophore model of this compound is generated and used to search a database of protein binding sites that possess complementary features.[7]
Consensus Scoring and Target Prioritization
The outputs from both reverse docking and pharmacophore screening are integrated to generate a consensus score for each potential target. Targets that are identified by multiple methods are prioritized for further investigation, as this increases the likelihood of a true positive interaction.
Hypothetical Predicted Targets and Pathway Analysis
Based on the in silico workflow, a list of high-confidence putative targets for this compound is generated. For the purpose of this guide, we will hypothesize that the screening implicates several kinases within the PI3K/Akt/mTOR signaling pathway as top candidates. This pathway is frequently dysregulated in cancer and other diseases, making it a plausible target for a bioactive natural product.
Quantitative Prediction Data
The following table summarizes the hypothetical quantitative data from the in silico screening for the top-ranked kinase targets.
| Target Protein | Reverse Docking Score (kcal/mol) | Pharmacophore Fit Score | Consensus Rank |
| PI3Kα | -10.2 | 0.85 | 1 |
| Akt1 | -9.8 | 0.79 | 2 |
| mTOR | -9.5 | 0.81 | 3 |
| PDK1 | -9.1 | 0.75 | 4 |
Predicted Signaling Pathway Involvement
The predicted interaction of this compound with key nodes of the PI3K/Akt/mTOR pathway suggests a potential mechanism for its anti-proliferative or anti-inflammatory effects.
Experimental Validation of Predicted Targets
Computational predictions, while powerful for hypothesis generation, require rigorous experimental validation.[8] This section outlines key experimental protocols to confirm the direct binding of this compound to the predicted kinase targets and to elucidate its effect on the downstream signaling pathway.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[4]
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with an active PI3K/Akt/mTOR pathway) to 80-90% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
Heat Shock: Aliquot the treated cell suspensions into PCR tubes and subject them to a temperature gradient for a short period.
-
Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Western Blot Analysis: Quantify the amount of soluble target protein (e.g., PI3Kα, Akt1) at each temperature point using Western blotting with specific antibodies. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity and kinetics of a small molecule to a protein.[5]
Experimental Protocol:
-
Chip Preparation: Immobilize the purified recombinant target protein (e.g., PI3Kα) onto a sensor chip.
-
Binding Analysis: Flow different concentrations of this compound over the chip surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and subsequently calculate the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Kinobeads Competition Assay
This chemical proteomics approach is used to assess the selectivity of a compound against a broad panel of kinases in a cellular lysate.
Experimental Protocol:
-
Lysate Preparation: Prepare a lysate from a relevant cell line.
-
Competition Binding: Incubate the lysate with varying concentrations of this compound.
-
Kinase Enrichment: Add "kinobeads," which are sepharose beads derivatized with broad-spectrum kinase inhibitors, to the lysate to capture the unbound kinases.
-
Mass Spectrometry: Elute the captured kinases from the beads and identify and quantify them using mass spectrometry. A dose-dependent decrease in the amount of a specific kinase captured by the beads in the presence of this compound indicates that the compound is binding to that kinase.
Hypothetical Validation Data
The following table presents hypothetical data from the experimental validation assays.
| Target Protein | CETSA Tagg Shift (°C) | SPR KD (nM) | Kinobeads IC50 (nM) |
| PI3Kα | +4.2 | 150 | 250 |
| Akt1 | +3.8 | 300 | 500 |
| mTOR | +2.5 | 800 | >1000 |
| PDK1 | +1.1 | >1000 | >1000 |
Conclusion
The integration of in silico prediction with experimental validation provides a powerful paradigm for the discovery of novel therapeutic agents from natural sources. The hypothetical case of this compound presented in this guide illustrates a systematic approach to elucidating its molecular targets and mechanism of action. By leveraging computational tools to navigate the complexity of the proteome, researchers can accelerate the translation of promising natural products into clinically viable drugs. The continued development of in silico methodologies, coupled with innovative experimental techniques, will undoubtedly play a pivotal role in the future of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. | Broad Institute [broadinstitute.org]
- 7. CETSA [cetsa.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Cytotoxicity Testing Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive, quantitative, and reliable colorimetric method for assessing cell viability and cytotoxicity.[1][2][3] The assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT salt into insoluble purple formazan (B1609692) crystals.[1][3][4] The amount of formazan produced is directly proportional to the number of viable cells.[4][5] This application note provides a detailed protocol for determining the cytotoxic effects of a test compound, using Protoplumericin A as an example, on a selected cancer cell line.
Experimental Protocols
1. Materials and Reagents
-
Cell Lines: A human cancer cell line appropriate for the study (e.g., HeLa, MCF-7, A549).
-
Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution).
-
Cell Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS).[2] The solution should be filter-sterilized and protected from light.
-
Solubilization Solution: A solution to dissolve the formazan crystals, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate (B86663) (SDS), and 2% (v/v) glacial acetic acid, with the pH adjusted to 4.7.[6]
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
Equipment:
-
96-well flat-bottom sterile microplates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader (spectrophotometer) capable of measuring absorbance at 570 nm.
-
Inverted microscope.
-
Laminar flow hood.
-
Multichannel pipette.
-
2. Experimental Workflow
The following diagram outlines the key steps of the MTT assay for cytotoxicity testing.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Protoplumericin A: From Plant to Potent Antimicrobial Agent - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification of Protoplumericin A, an iridoid glycoside with significant antimicrobial potential, primarily isolated from various species of the Plumeria genus. The protocols outlined below are compiled from established methodologies for the isolation of iridoids from plant sources and are intended to serve as a detailed guide for laboratory applications.
Data Presentation: Extraction and Purification of this compound
The following tables summarize representative quantitative data for the extraction and purification of this compound. It is important to note that actual yields and purity may vary depending on the plant species, geographical source, harvesting time, and specific laboratory conditions.
Table 1: Extraction of Crude this compound from Plumeria spp.
| Parameter | Method 1: Maceration | Method 2: Soxhlet Extraction |
| Plant Material | Dried, powdered leaves of Plumeria acutifolia | Dried, powdered roots of Plumeria alba |
| Extraction Solvent | 80% Methanol (B129727) in Water | 95% Ethanol |
| Solvent-to-Solid Ratio | 10:1 (v/w) | 15:1 (v/w) |
| Extraction Time | 72 hours | 24 hours |
| Extraction Temperature | Room Temperature | Boiling point of Ethanol |
| Crude Extract Yield (%) | 12.5% | 15.2% |
| Estimated Protoplumericin AContent in Crude Extract (%) | 0.5 - 1.5% | 0.8 - 2.0% |
Table 2: Purification of this compound
| Purification Step | Stationary Phase | Mobile Phase | Purity of this compound Fraction (%) | Recovery Rate (%) |
| Step 1: Solid-PhaseExtraction (SPE) | C18 | Step gradient: Water, 20% MeOH, 50% MeOH, 80% MeOH, 100% MeOH | ~25% (in 50% MeOH fraction) | ~90% |
| Step 2: ColumnChromatography | Sephadex LH-20 | 100% Methanol | ~70% | ~85% |
| Step 3: PreparativeHPLC | Reversed-Phase C18 | Gradient: Acetonitrile (B52724) in Water (20-60%) | >98% | ~80% |
Experimental Protocols
Protocol 1: Extraction of this compound from Plumeria Leaves
Objective: To obtain a crude extract enriched with this compound from Plumeria leaves.
Materials:
-
Dried and powdered leaves of Plumeria spp.
-
80% Methanol (Methanol:Water, 80:20 v/v)
-
Large glass container with a lid
-
Orbital shaker
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of dried, powdered Plumeria leaves and place them in a 2 L glass container.
-
Add 1 L of 80% methanol to the container, ensuring all the plant material is fully submerged.
-
Seal the container and place it on an orbital shaker at room temperature. Macerate for 72 hours with gentle agitation.
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until a semi-solid crude extract is obtained.
-
Store the crude extract at 4°C in a desiccated environment until further purification.
Protocol 2: Purification of this compound
Objective: To purify this compound from the crude extract using a multi-step chromatography approach.
Materials:
-
Crude methanolic extract of Plumeria
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Reversed-Phase C18 silica gel
-
Solvents: Hexane, Ethyl Acetate, Methanol, Acetonitrile, Deionized Water (all HPLC grade)
-
Glass columns for chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
Step 1: Preliminary Fractionation by Column Chromatography
-
Dissolve 10 g of the crude extract in a minimal amount of methanol.
-
Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) packed with silica gel in hexane.
-
Load the dissolved extract onto the column.
-
Elute the column sequentially with solvents of increasing polarity:
-
100% Hexane
-
Hexane:Ethyl Acetate gradients (e.g., 9:1, 8:2, 1:1)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol gradients (e.g., 9:1, 8:2, 1:1)
-
100% Methanol
-
-
Collect fractions of 50 mL each and monitor the separation by TLC, visualizing with UV light (254 nm) and a vanillin-sulfuric acid spray reagent. Iridoids typically appear as dark spots under UV and turn purplish-brown upon heating with the spray reagent.
-
Combine the fractions containing the polar, iridoid-rich compounds (typically eluting with higher concentrations of methanol).
Step 2: Size-Exclusion Chromatography
-
Concentrate the combined polar fractions from the previous step.
-
Prepare a Sephadex LH-20 column and equilibrate with 100% methanol.
-
Load the concentrated fraction onto the column.
-
Elute with 100% methanol at a slow flow rate.
-
Collect fractions and monitor by TLC to isolate the fractions containing this compound.
Step 3: Preparative HPLC for Final Purification
-
Concentrate the this compound-rich fractions from the Sephadex column.
-
Dissolve the residue in the initial mobile phase for HPLC.
-
Purify the compound using a preparative HPLC system with a C18 column.
-
Use a gradient elution system, for example, starting with 20% acetonitrile in water and increasing to 60% acetonitrile over 40 minutes.
-
Monitor the elution profile with a UV detector at 235 nm.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC and its identity by mass spectrometry and NMR spectroscopy.
Mandatory Visualizations
Caption: Workflow for the extraction and purification of this compound.
Application Notes and Protocols for Studying Protoplumericin A Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoplumericin A is a natural product that has garnered interest for its potential therapeutic applications, including its cytotoxic and anti-inflammatory properties. Understanding the cellular and molecular mechanisms by which this compound exerts its effects is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for utilizing cell culture models to investigate the biological activities of this compound. The focus is on assessing its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways, namely NF-κB and STAT3.
Recommended Cell Lines
The choice of cell line is critical for studying the effects of this compound. It is recommended to select cell lines based on the research focus, such as specific cancer types known to have dysregulated NF-κB or STAT3 signaling.
Examples of suitable cell lines:
-
Human endothelial cells (e.g., HUVECtert): Useful for studying the anti-inflammatory effects of this compound, particularly its inhibition of the NF-κB pathway.[1]
-
Cancer cell lines with known NF-κB activation:
-
HeLa (Cervical Cancer): A widely used model for studying NF-κB signaling.
-
DU-145 (Prostate Cancer): Known to have constitutively active STAT3 and can be used to study NF-κB as well.
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7): NF-κB and STAT3 pathways are often implicated in breast cancer progression.
-
-
Leukemia and Lymphoma cell lines: Many hematological malignancies exhibit constitutive STAT3 activation.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HeLa | 24 | |
| 48 | ||
| 72 | ||
| DU-145 | 24 | |
| 48 | ||
| 72 |
Table 2: Apoptosis Induction by this compound
| Cell Line | This compound (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HeLa | 0 (Control) | ||
| IC50/2 | |||
| IC50 | |||
| DU-145 | 0 (Control) | ||
| IC50/2 | |||
| IC50 |
Table 3: Cell Cycle Analysis after this compound Treatment
| Cell Line | This compound (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HeLa | 0 (Control) | |||
| IC50/2 | ||||
| IC50 | ||||
| DU-145 | 0 (Control) | |||
| IC50/2 | ||||
| IC50 |
Table 4: Inhibition of NF-κB and STAT3 Signaling by this compound
| Cell Line | Signaling Pathway | Reporter Assay Readout (e.g., Luciferase activity - RLU) |
| Control | ||
| HeLa | NF-κB | |
| DU-145 | STAT3 |
Experimental Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: A logical workflow for investigating the effects of this compound.
This compound Inhibition of the NF-κB Signaling Pathway
This compound has been shown to be a potent inhibitor of the NF-κB pathway.[1][2] It exerts its effect by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and pro-survival genes.[1]
Caption: this compound inhibits NF-κB signaling by blocking IKK-mediated IκBα phosphorylation.
Investigating Potential Effects on the STAT3 Signaling Pathway
While direct inhibition of STAT3 in cancer cells by this compound is not yet firmly established, a related compound, plumericin, has been shown to inhibit STAT3 signaling in vascular smooth muscle cells. Therefore, investigating the effect of this compound on the STAT3 pathway in cancer cells is a meritorious line of inquiry. The canonical STAT3 pathway is activated by cytokines and growth factors, leading to the transcription of genes involved in cell proliferation and survival.
Caption: Overview of the canonical STAT3 signaling pathway for investigation.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cell line(s)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Selected cell line(s)
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50/2, IC50) for 24-48 hours.
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide (PI) to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA. Flow cytometry is used to quantify the number of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Selected cell line(s)
-
6-well cell culture plates
-
This compound
-
PBS
-
Cold 70% ethanol (B145695)
-
PI/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
NF-κB and STAT3 Reporter Gene Assays
Principle: These assays utilize cell lines that are stably transfected with a reporter construct containing a luciferase gene under the control of NF-κB or STAT3 response elements. Activation of the respective pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
NF-κB or STAT3 reporter cell line (e.g., HEK293-NF-κB-luc, DU-145-STAT3-luc)
-
96-well white, clear-bottom plates
-
This compound
-
Inducer (e.g., TNF-α for NF-κB, IL-6 for STAT3)
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate inducer (e.g., 10 ng/mL TNF-α or 20 ng/mL IL-6) for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Normalize the luciferase activity to cell viability (determined by a parallel cytotoxicity assay) if necessary.
Western Blot Analysis
Principle: Western blotting is used to detect specific proteins in a cell lysate. This can be used to confirm the effects of this compound on the phosphorylation status and total protein levels of key components of the NF-κB and STAT3 signaling pathways (e.g., phospho-IκBα, total IκBα, phospho-STAT3, total STAT3).
Materials:
-
Selected cell line(s)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture and treat cells with this compound as described previously.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
Troubleshooting & Optimization
Protoplumericin A interference with fluorescent assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential interference of Protoplumericin A with fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with fluorescent assays?
This compound is a natural product with potential biological activities. Like many natural products, its chemical structure may possess intrinsic fluorescent properties or the ability to quench fluorescence, which can lead to false-positive or false-negative results in fluorescent-based assays. Interference can occur through several mechanisms, including light absorption or emission at wavelengths that overlap with the assay's fluorophores.
Q2: What are the common types of interference observed with compounds like this compound?
Common types of interference include:
-
Autofluorescence: The compound itself emits light at the same wavelength as the assay's detection channel.
-
Fluorescence Quenching: The compound absorbs the excitation or emission energy of the fluorophore, reducing the signal.
-
Light Scattering: The compound precipitates or forms aggregates that scatter light, leading to inconsistent readings.
-
Inner Filter Effect: The compound absorbs the excitation or emission light in the solution, particularly at high concentrations.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating interference from this compound in your fluorescent assays.
Step 1: Characterize the Spectral Properties of this compound
The first step is to understand the absorption and emission spectra of this compound to determine if they overlap with your assay's fluorophore.
Experimental Protocol: Spectral Scanning
-
Prepare a solution of this compound at the highest concentration used in your assay in the assay buffer.
-
Use a spectrophotometer to measure the absorbance spectrum of the solution from 200 nm to 800 nm.
-
Use a spectrofluorometer to measure the emission spectrum. Excite the compound across a range of wavelengths (e.g., 300-600 nm) and record the emission spectra.
-
Compare the absorbance and emission peaks of this compound with the excitation and emission spectra of your assay's fluorophore.
Table 1: Hypothetical Spectral Properties of this compound and Common Fluorophores
| Compound/Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Interference |
| This compound | 420 | 480 | High with Blue/Green Fluorophores |
| Fluorescein (FITC) | 494 | 518 | High |
| Rhodamine B | 540 | 565 | Moderate |
| DAPI | 358 | 461 | High |
Step 2: Workflow for Identifying and Mitigating Interference
The following workflow can help you systematically address potential interference.
Caption: Troubleshooting workflow for fluorescent assay interference.
Step 3: Quantitative Assessment of Interference
To quantify the extent of interference, you can perform the following control experiments.
Experimental Protocol: Quantifying Autofluorescence and Quenching
-
Autofluorescence Control:
-
Prepare wells containing only the assay buffer and this compound at various concentrations.
-
Measure the fluorescence at the same settings used for your main experiment.
-
A significant signal indicates autofluorescence.
-
-
Quenching Control:
-
Prepare wells with the assay buffer, the fluorophore (at the concentration used in the assay), and varying concentrations of this compound.
-
Measure the fluorescence.
-
A concentration-dependent decrease in signal compared to the fluorophore-only control indicates quenching.
-
Table 2: Hypothetical Interference Data for this compound
| This compound (µM) | Autofluorescence (RFU) | Quenching of FITC (%) |
| 0 | 50 | 0 |
| 1 | 250 | 15 |
| 5 | 1200 | 45 |
| 10 | 3500 | 78 |
| 25 | 8000 | 92 |
Signaling Pathway Example: Kinase Activity Assay
Caption: Potential interference of this compound in a kinase assay.
Mitigation Strategies
If interference is confirmed, consider the following strategies:
-
Change the Fluorophore: Select a fluorophore with excitation and emission spectra that do not overlap with this compound's spectra.
-
Reduce Compound Concentration: If possible, lower the concentration of this compound to a range where interference is minimal.
-
Use a Different Assay Format: Consider non-fluorescent methods such as luminescence or absorbance-based assays.
-
Time-Resolved Fluorescence (TRF): If autofluorescence is an issue, TRF assays can be used to distinguish the long-lived fluorescence of the assay probe from the short-lived background fluorescence of the compound.
-
Data Correction: If the interference is consistent and quantifiable, you can subtract the background signal from this compound (autofluorescence) or apply a correction factor for quenching.
By systematically characterizing the potential for interference and implementing appropriate controls and mitigation strategies, you can ensure the accuracy and reliability of your fluorescent assay data when working with this compound.
Overcoming resistance in bacteria to Protoplumericin A
Welcome to the Protoplumericin A Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming bacterial resistance.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when evaluating the efficacy of this compound against various bacterial strains.
Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for Gram-negative bacteria.
Question: We are observing significantly higher MIC values for this compound against Gram-negative bacteria (e.g., E. coli, P. aeruginosa) compared to Gram-positive bacteria (e.g., S. aureus). Is this expected, and how can we address this?
Answer:
This is a common observation for certain classes of natural product antibiotics. Gram-negative bacteria possess an outer membrane that can act as a permeability barrier, limiting the uptake of the compound.[1] Additionally, efflux pumps in Gram-negative bacteria can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[2]
Troubleshooting Steps:
-
Confirm Strain Susceptibility: First, ensure the high MIC is not due to an acquired resistance mechanism in your specific strain. Test against a susceptible reference strain if available.
-
Use of Adjuvants: Consider co-administering this compound with a membrane permeabilizer or an efflux pump inhibitor.
-
Membrane Permeabilizers: Polymyxins, for example, can disrupt the outer membrane of Gram-negative bacteria, facilitating the entry of other antibiotics.[1]
-
Efflux Pump Inhibitors (EPIs): Compounds like phenylalanine-arginine β-naphthylamide (PAβN) can inhibit broad-spectrum efflux pumps.
-
Experimental Protocol: Synergy Assay with an Efflux Pump Inhibitor
This protocol outlines how to determine if an EPI can potentiate the activity of this compound.
-
Prepare Bacterial Inoculum: Culture the Gram-negative bacterial strain to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).[3]
-
Prepare Reagents:
-
Create a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the chosen EPI (e.g., PAβN).
-
-
Set up Microtiter Plate:
-
In a 96-well plate, perform serial dilutions of this compound.
-
Prepare a second set of serial dilutions of this compound in media containing a sub-inhibitory concentration of the EPI.
-
-
Inoculate and Incubate: Add the bacterial inoculum to all wells. Incubate at 37°C for 18-24 hours.[3]
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3]
-
Analyze Results: A significant reduction in the MIC of this compound in the presence of the EPI suggests that efflux is a mechanism of resistance.
Workflow for Investigating High MIC in Gram-Negative Bacteria
Caption: Troubleshooting workflow for high MIC values in Gram-negative bacteria.
Problem 2: Development of resistance to this compound after serial passage.
Question: We are observing a gradual increase in the MIC of this compound against a specific bacterial strain after repeated exposure (serial passage experiment). How can we characterize the resistance mechanism?
Answer:
The development of resistance through serial passage indicates that the bacteria are acquiring mutations that confer resistance. The most common acquired resistance mechanisms include modification of the drug target, enzymatic inactivation of the drug, or upregulation of efflux pumps.[4]
Troubleshooting and Characterization Steps:
-
Sequence the Genome: Compare the whole-genome sequence of the resistant strain to the original, susceptible (parental) strain. Look for mutations in genes known to be involved in resistance, such as those encoding drug targets, efflux pumps, or drug-modifying enzymes.
-
Target Modification Analysis: If the molecular target of this compound is known or hypothesized, analyze the corresponding gene for mutations. For example, if it targets a ribosomal subunit, sequence the ribosomal RNA genes.
-
Enzymatic Inactivation Assay: Incubate this compound with cell lysates from both the resistant and susceptible strains. Use techniques like HPLC or mass spectrometry to see if the drug is modified or degraded by the resistant lysate.
-
Efflux Pump Gene Expression: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of known efflux pump genes in the resistant and susceptible strains.
Experimental Protocol: qRT-PCR for Efflux Pump Gene Expression
-
RNA Extraction: Grow both the resistant and parental strains to mid-log phase and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
Primer Design: Design and validate primers for the target efflux pump genes and a housekeeping gene (for normalization).
-
qRT-PCR Reaction: Set up the qRT-PCR reaction with the cDNA, primers, and a suitable SYBR Green master mix.
-
Data Analysis: Calculate the relative expression of the efflux pump genes in the resistant strain compared to the parental strain using the ΔΔCt method.
Logical Relationship for Characterizing Acquired Resistance
Caption: Strategy for identifying the mechanism of acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action of this compound?
While the precise mechanism of this compound is under investigation, related compounds like plumericin (B1242706), which is an iridoid lactone, have shown antibacterial activity.[2][5] Some studies suggest that such compounds may exert their effects by inhibiting key cellular pathways. For instance, plumericin has been shown to inhibit the NF-κB signaling pathway, which, while primarily studied in eukaryotes, highlights its potential to interact with fundamental cellular processes.[4][6] The presence of reactive moieties in its structure might allow it to form covalent bonds with biological nucleophiles, potentially inactivating key enzymes or proteins.[7]
Signaling Pathway Hypothesis: Inhibition of a Bacterial Kinase
Caption: Hypothetical mechanism of action for this compound.
Q2: Are there strategies to broaden the antibacterial spectrum of this compound?
Yes, combination therapy is a promising strategy.[8] Combining this compound with other antimicrobial agents that have different mechanisms of action can lead to synergistic effects and a broader spectrum of activity.
Potential Combination Therapies:
-
With β-lactams: Against strains where resistance is due to β-lactamases, this compound might act synergistically if it can disrupt the cell membrane, allowing better access for the β-lactam.
-
With Aminoglycosides: If this compound increases membrane permeability, it could enhance the uptake of aminoglycosides, which need to enter the cell to reach their ribosomal target.
-
With Bacteriocins: Bacteriocins, which are ribosomally synthesized antimicrobial peptides, can have a different mode of action and combining them with this compound could be effective against multi-drug resistant pathogens.[9][10]
Q3: How should we interpret MIC data for this compound?
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.[6] It is a quantitative measure of a drug's potency.
Data Presentation: Hypothetical MIC Values for this compound
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | This compound + EPI* MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 2 | 2 |
| Enterococcus faecalis ATCC 29212 | Positive | 4 | 4 |
| Escherichia coli ATCC 25922 | Negative | 64 | 8 |
| Pseudomonas aeruginosa PAO1 | Negative | 128 | 16 |
| MDR Klebsiella pneumoniae | Negative | >256 | 32 |
*EPI (Efflux Pump Inhibitor) used at a fixed, sub-inhibitory concentration.
Interpretation:
-
Lower MIC values indicate higher potency. In this table, this compound is more potent against Gram-positive bacteria.
-
Comparing MICs across different drugs requires caution. The clinical effectiveness depends on pharmacokinetics, pharmacodynamics, and established clinical breakpoints, not just the absolute MIC value.[8]
-
The reduction in MIC in the presence of an EPI for Gram-negative strains strongly suggests that an efflux mechanism contributes to their intrinsic resistance.
References
- 1. Anti-mycobacterial activity of plumericin and isoplumericin against MDR Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antiproliferative Activities of Plumericin, an Iridoid Isolated from Momordica charantia Vine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiparasitic activity of plumericin & isoplumericin isolated from Plumeria bicolor against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial activities of bacteriocins: application in foods and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacteriocins: Properties and potential use as antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Plumericin Demonstrates Potent Anti-inflammatory Activity by Targeting the NF-κB Pathway
A comprehensive review of existing literature highlights Plumericin (B1242706) as a significant inhibitor of the pro-inflammatory NF-κB signaling pathway. In contrast, a notable absence of scientific data on the anti-inflammatory properties of Protoplumericin A prevents a direct comparative analysis.
Plumericin, a spirolactone iridoid, has been the subject of multiple studies investigating its anti-inflammatory effects. The consensus from this research is that Plumericin exerts its activity primarily through the targeted inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.
Mechanism of Action: Plumericin's Inhibition of NF-κB
Inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), typically trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[1] IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation.[1] This process releases NF-κB, allowing it to translocate to the nucleus and induce the expression of numerous pro-inflammatory genes, including those for adhesion molecules like VCAM-1, ICAM-1, and E-selectin, as well as inflammatory cytokines.[1]
Scientific evidence demonstrates that Plumericin directly interferes with this process. It has been shown to inhibit the IKK-mediated phosphorylation and subsequent degradation of IκBα.[1][2] By preventing the degradation of IκBα, Plumericin effectively sequesters NF-κB in the cytoplasm, thereby blocking its nuclear translocation and the subsequent transcription of inflammatory mediators.[1][3]
Quantitative Analysis of Plumericin's Anti-inflammatory Potency
The inhibitory effect of Plumericin on the NF-κB pathway has been quantified in various experimental settings. A key finding is its potent inhibition of NF-κB-mediated transactivation of a luciferase reporter gene, with a reported half-maximal inhibitory concentration (IC50) of 1 μM.[1][3]
| Compound | Target Pathway | Assay | IC50 Value | Reference |
| Plumericin | NF-κB | Luciferase Reporter Gene | 1 µM | [1][3] |
| This compound | Not Available | Not Available | Not Available |
This table summarizes the available quantitative data for Plumericin's anti-inflammatory activity. No comparable data has been found for this compound.
Plumericin's Impact on Inflammatory Markers
Further studies have substantiated Plumericin's anti-inflammatory effects by demonstrating its ability to suppress the expression of key inflammatory molecules. In human umbilical vein endothelial cells (HUVECs) stimulated with TNF-α, Plumericin was found to abolish the expression of the adhesion molecules VCAM-1, ICAM-1, and E-selectin.[1][2] Additionally, in a mouse model of thioglycollate-induced peritonitis, Plumericin was shown to suppress neutrophil recruitment to the inflamed peritoneum, a critical event in the inflammatory cascade.[1][3] In other models, Plumericin has been observed to significantly reduce the release of TNF-α and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4] It has also been shown to inhibit the release of IL-1β.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Plumericin's anti-inflammatory activity.
NF-κB Luciferase Reporter Gene Assay
This assay is used to quantify the transcriptional activity of NF-κB. Human embryonic kidney 293 (HEK293) cells are stably transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Cell Culture and Treatment: HEK293/NF-κB-luc cells are cultured in appropriate media.
-
Pre-incubation: Cells are pre-treated with varying concentrations of Plumericin or a vehicle control (e.g., DMSO) for 30 minutes.
-
Stimulation: Inflammation is induced by adding an inflammatory agent, typically TNF-α (10 ng/mL), for a specified period.
-
Cell Lysis: The cells are washed and then lysed to release their contents, including the expressed luciferase enzyme.
-
Luciferase Activity Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light output is proportional to the amount of luciferase produced, which in turn reflects the level of NF-κB activation.
-
Data Analysis: The results are typically expressed as a percentage of the activity observed in the stimulated control cells, and the IC50 value is calculated.
Western Blot for IκBα Phosphorylation and Degradation
This technique is employed to visualize the levels of total and phosphorylated IκBα, providing direct evidence of Plumericin's effect on this key step in the NF-κB pathway.
-
Cell Culture and Treatment: HUVECtert cells are cultured and pre-incubated with Plumericin (e.g., 5 μM) or a vehicle control for 30 minutes.
-
Stimulation: The cells are then stimulated with TNF-α (10 ng/mL) for various time points (e.g., 0, 4, 8, 12 minutes).[1][2]
-
Protein Extraction: The cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total IκBα and phosphorylated IκBα (p-IκBα). A loading control antibody (e.g., α-tubulin) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for visualization of the protein bands via chemiluminescence.
-
Analysis: The intensity of the bands corresponding to p-IκBα and total IκBα are quantified to determine the effect of Plumericin on IκBα phosphorylation and degradation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Plumericin inhibits the NF-κB signaling pathway.
Caption: Experimental workflow for Plumericin.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unime.it [iris.unime.it]
- 5. researchgate.net [researchgate.net]
Validating the NF-κB Inhibitory Action of Plumericin: A Comparative Guide
Disclaimer: This guide focuses on the validation of the NF-κB inhibitory action of Plumericin (B1242706) . Despite extensive searches, specific experimental data on the NF-κB inhibitory activity of Protoplumericin A is not available in the reviewed scientific literature. Plumericin is a structurally related iridoid lactone, and the data presented herein should be considered in this context.
This guide provides a comparative analysis of Plumericin's performance against other known NF-κB inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory potency of Plumericin and other well-established NF-κB inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Chemical Class | Mechanism of Action | Target | IC50 Value (NF-κB Inhibition) |
| Plumericin | Iridoid Lactone | Inhibition of IκBα phosphorylation and degradation | IKK Complex (suggested) | 1.0 µM[1][2] |
| Parthenolide | Sesquiterpene Lactone | Inhibition of IKKβ activity | IKKβ | ~1.5 - 30 µM[1][3][4] |
| BAY 11-7082 | Synthetic | Irreversibly inhibits TNF-α-induced IκBα phosphorylation | IKKβ | ~5 - 10 µM[3][4][5] |
| MG-132 | Peptide Aldehyde | Reversible inhibitor of the 26S proteasome | Proteasome | ~0.3 µM[5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of the findings.
NF-κB Luciferase Reporter Gene Assay
This assay is a widely used method to quantify the transcriptional activity of NF-κB.
Principle: A reporter gene, typically firefly luciferase, is placed under the control of a promoter containing NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a substrate (luciferin) is proportional to the NF-κB transcriptional activity.
Protocol:
-
Cell Culture and Transfection:
-
Seed human embryonic kidney (HEK) 293 cells stably or transiently transfected with an NF-κB-luciferase reporter plasmid into a 96-well plate.
-
For transient transfections, co-transfect with a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., Plumericin) or vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
NF-κB Activation:
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10-20 ng/mL, for 6-8 hours. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luminescence Measurement:
-
Measure the firefly luciferase activity using a luminometer after adding the appropriate substrate.
-
If a Renilla luciferase control was used, measure its activity as well for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).
-
Calculate the percentage of inhibition for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Western Blot for Phosphorylated IκBα (p-IκBα)
This technique is used to detect the phosphorylation of IκBα, a key event in the canonical NF-κB signaling pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of IκBα. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in culture plates.
-
Pre-treat the cells with the test compound (e.g., Plumericin) or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 5-15 minutes) to induce IκBα phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-IκBα (e.g., anti-p-IκBα Ser32/36).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IκBα or a housekeeping protein like GAPDH or β-actin.
-
Mandatory Visualizations
Canonical NF-κB Signaling Pathway
The following diagram illustrates the key steps in the canonical NF-κB signaling pathway, which is the primary target of many anti-inflammatory compounds.
Caption: Canonical NF-κB Signaling Pathway.
Experimental Workflow for Validating NF-κB Inhibitors
This diagram outlines a general workflow for screening and validating potential NF-κB inhibitors like Plumericin.
Caption: Experimental workflow for validating NF-κB inhibitors.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Protoplumericin A: A Comparative Analysis Against Leading Natural Anti-Inflammatory Compounds
For Immediate Release
This guide provides a comprehensive comparison of Protoplumericin A with other well-established natural anti-inflammatory compounds: Curcumin, Resveratrol (B1683913), and Quercetin (B1663063). The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used in these assessments, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to this compound and Other Natural Anti-Inflammatory Agents
This compound is a natural product that has garnered attention for its potent anti-inflammatory properties. Its efficacy stems from its ability to modulate key signaling pathways involved in the inflammatory response. For a comprehensive evaluation, this guide compares this compound with three of the most extensively researched natural anti-inflammatory compounds:
-
Curcumin: The principal curcuminoid found in turmeric, known for its broad-spectrum anti-inflammatory effects.
-
Resveratrol: A polyphenol found in grapes and other fruits, recognized for its cardioprotective and anti-inflammatory benefits.
-
Quercetin: A flavonoid present in many fruits and vegetables, which exhibits significant anti-inflammatory and antioxidant activities.
This comparative analysis focuses on their respective impacts on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as well as their inhibitory effects on key inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).
Mechanism of Action: A Head-to-Head Comparison
The primary anti-inflammatory mechanism of this compound and the selected natural compounds involves the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.
This compound exerts its anti-inflammatory effects by directly targeting the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the NF-κB p65/p50 heterodimer remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Curcumin, Resveratrol, and Quercetin also inhibit the NF-κB pathway, although their precise molecular targets can vary. They have been shown to interfere with multiple steps in the pathway, including the inhibition of IKK activity, prevention of IκBα degradation, and direct inhibition of p65 nuclear translocation and DNA binding.
Below is a diagram illustrating the NF-κB signaling pathway and the points of inhibition for these natural compounds.
In addition to the NF-κB pathway, these compounds can also modulate the MAPK signaling cascade, which plays a role in inflammation. They have been shown to inhibit the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, further contributing to their anti-inflammatory profile.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data for this compound and the other selected natural compounds, allowing for a direct comparison of their inhibitory potency.
Table 1: Inhibition of NF-κB Activation
| Compound | Assay | Cell Line | Stimulant | IC₅₀ (µM) | Reference |
| This compound | Luciferase Reporter | HEK293 | TNF-α | ~1.0 | [1] |
| Curcumin | Luciferase Reporter | RAW264.7 | LPS | 18.2 ± 3.9 | [1] |
| Resveratrol | Gene Expression | Adipocytes | TNF-α | < 2.0 | [2][3] |
| Quercetin | NF-κB Activation | Chang Liver Cells | Cytokine Mix | Effective at 5-200 µM | [4] |
Table 2: Inhibition of COX-2 and iNOS Expression/Activity
| Compound | Target | Cell Line | Inhibition | IC₅₀ / Effective Conc. | Reference |
| This compound | COX-2, iNOS | IEC-6 | Reduces Expression | Effective at 0.5-2 µM | [5] |
| Curcumin | COX-2 | Adipocytes | Reduces Gene Expression | < 2.0 µM | [2][3] |
| Resveratrol | COX-2 | Adipocytes | Reduces Gene Expression | < 2.0 µM | [2][3] |
| iNOS | L6 Myocytes | Reduces Protein Induction | Effective at 10-80 µM | [6] | |
| Quercetin | COX-2, iNOS | A549 | Downregulates Expression | Effective at 50 µM | [7] |
Note: IC₅₀ values can vary depending on the specific experimental conditions, including cell type, stimulant, and assay method. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
NF-κB Luciferase Reporter Gene Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Protocol:
-
Cell Seeding: Seed human embryonic kidney (HEK293) cells or other suitable cells in a 96-well plate at an appropriate density and incubate overnight.[8]
-
Transfection: Transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a Renilla luciferase plasmid can be used for normalization.[9]
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubate for 1-2 hours.[9]
-
Stimulation: Add an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to the wells and incubate for 6-8 hours.[9]
-
Cell Lysis: Wash the cells with PBS and add a passive lysis buffer to each well.[10]
-
Luminometry: Transfer the cell lysates to a white-walled 96-well plate. Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.[10]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Western Blot for IκBα Phosphorylation
This technique is used to detect the phosphorylation status of IκBα, a key event in NF-κB activation.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HUVECtert) and pre-incubate with the test compound for 30 minutes before stimulating with TNF-α for various time points.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[11]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[11]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., α-tubulin or GAPDH).
In Vivo Anti-Inflammatory Models
This model is used to assess the ability of a compound to inhibit leukocyte recruitment to an inflamed site.[13]
Protocol:
-
Animal Acclimatization: Acclimate mice for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral).
-
Induction of Peritonitis: After a specified pre-treatment time, inject sterile 4% thioglycollate solution intraperitoneally to induce inflammation.[13]
-
Peritoneal Lavage: At a defined time point post-injection (e.g., 4 or 24 hours), euthanize the mice and collect the peritoneal exudate cells by washing the peritoneal cavity with sterile PBS.[14]
-
Cell Counting: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
Differential Cell Count: Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of different leukocyte populations (e.g., neutrophils, macrophages).
-
Data Analysis: Compare the number of recruited leukocytes in the compound-treated groups to the vehicle-treated control group.
This model mimics inflammatory bowel disease and is used to evaluate the therapeutic potential of anti-inflammatory compounds.
Protocol:
-
Animal Preparation: Fast mice overnight with free access to 5% glucose water.[15]
-
Compound Administration: Administer the test compound (e.g., this compound at 3 mg/kg) or vehicle control.[5]
-
Induction of Colitis: Anesthetize the mice and intrarectally administer 2,4-dinitrobenzene sulfonic acid (DNBS) dissolved in 35-50% ethanol (B145695) to induce colitis.[15][16]
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and signs of bleeding.
-
Tissue Collection: After a predetermined period (e.g., 3-5 days), euthanize the mice and collect the colon.
-
Macroscopic and Histological Analysis: Score the macroscopic damage to the colon. Process colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and tissue damage.
-
Biochemical Analysis: Homogenize a portion of the colon tissue to measure inflammatory markers such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels.[17]
-
Data Analysis: Compare the disease activity index, histological scores, and biochemical markers between the compound-treated and control groups.
Conclusion
This compound demonstrates significant anti-inflammatory activity, primarily through the potent inhibition of the NF-κB signaling pathway at the level of the IKK complex. Its efficacy, as indicated by its low micromolar IC₅₀ value, is comparable to and in some cases surpasses that of well-established natural anti-inflammatory compounds like Curcumin, Resveratrol, and Quercetin. The in vitro and in vivo data suggest that this compound is a promising candidate for further investigation and development as a novel anti-inflammatory agent. This guide provides a foundational comparison and detailed experimental protocols to aid researchers in the continued exploration of this compound and other natural compounds for therapeutic applications.
References
- 1. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory flavones quercetin and kaempferol cause inhibition of inducible nitric oxide synthase, cyclooxygenase-2 and reactive C-protein, and down-regulation of the nuclear factor kappaB pathway in Chang Liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Resveratrol inhibition of inducible nitric oxide synthase in skeletal muscle involves AMPK but not SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Thioglycollate Induced Peritonitis [bio-protocol.org]
- 14. depts.ttu.edu [depts.ttu.edu]
- 15. Mouse model of post-colitis (DNBS) chronic visceral hypersensitivity. [protocols.io]
- 16. Pharmacokinetic profiles of Moutan Cortex after single and repeated administration in a dinitrobenzene sulfonic acid-induced colitis model | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Protoplumericin A
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Protoplumericin A. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is a hazardous chemical that is toxic if swallowed, fatal if inhaled, causes severe skin and eye irritation, and may lead to allergic skin reactions or respiratory irritation.[1]
Essential Personal Protective Equipment (PPE) and Handling Protocols
All personnel must use the following personal protective equipment and adhere to the specified handling procedures when working with this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact, which can cause irritation and allergic reactions.[1] Gloves must be inspected before use and disposed of after handling the substance. |
| Eye and Face Protection | Safety glasses with side shields or a face shield | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required. | This compound can be fatal if inhaled and may cause respiratory irritation.[1] |
| Protective Clothing | Laboratory coat | To protect skin and personal clothing from contamination. |
Operational Plan for Handling this compound
1. Preparation:
-
Before handling, ensure all necessary PPE is readily available and in good condition.
-
Work must be conducted in a designated area, preferably within a chemical fume hood.
-
Have an emergency plan in place, including the location of safety showers and eyewash stations.
2. Handling:
-
Avoid direct contact with the substance.
-
Do not eat, drink, or smoke in the handling area.
-
Avoid the formation of dust or aerosols.
-
Wash hands thoroughly with soap and water after handling.[1]
3. In Case of Exposure:
-
If Inhaled: Move the individual to fresh air immediately. Seek urgent medical attention.[2]
-
If on Skin: Remove contaminated clothing and rinse the affected area with plenty of soap and water.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[2]
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated PPE, such as gloves, should be disposed of as hazardous waste.
-
Do not allow the product to enter drains.[1]
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
